4-tert-Butoxycarbonylamino-pyrazolo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
4-tert-Butoxycarbonylamino-pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C13H15N3O4 and a molecular weight of 277.28 g/mol . This compound is part of the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4-tert-Butoxycarbonylamino-pyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves a multi-step process. One common method starts with substituted pyridines, which react with hydroxylamine-O-sulfonic acid to form N-aminopyridine sulfates. These intermediates then undergo a 1,3-dipolar cycloaddition reaction with ethyl propionate to yield pyrazolo[1,5-a]pyridine-3-carboxylate derivatives . The final step involves hydrolysis in a 30% NaOH aqueous solution to obtain the desired acid .
Chemical Reactions Analysis
4-tert-Butoxycarbonylamino-pyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Scientific Research Applications
4-tert-Butoxycarbonylamino-pyrazolo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-tert-Butoxycarbonylamino-pyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the respiratory cytochrome bcc complex, which is crucial for the survival of certain bacteria . This inhibition disrupts the electron transport chain, leading to bacterial cell death.
Comparison with Similar Compounds
4-tert-Butoxycarbonylamino-pyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific structure and biological activities. Similar compounds include:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolopyridine core but differ in their substitution patterns and biological activities.
Pyrazolo[1,5-a]pyridine-3-carboxylate derivatives: These derivatives have similar synthetic routes and applications but may vary in their specific functional groups and properties.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-13(2,3)20-12(19)15-9-5-4-6-16-10(9)8(7-14-16)11(17)18/h4-7H,1-3H3,(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEVPEUPYYEGRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CN2C1=C(C=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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